molecular formula C16H22N2OS B2425709 {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol CAS No. 2415555-35-8

{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol

Cat. No.: B2425709
CAS No.: 2415555-35-8
M. Wt: 290.43
InChI Key: CRRFWIHFMWNDLA-UHFFFAOYSA-N
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Description

{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both benzothiazole and piperidine moieties in the structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of Methanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzothiazole carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antipsychotic effects, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol involves its interaction with specific molecular targets in the body. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol: Unique due to the presence of both benzothiazole and piperidine moieties.

    Benzothiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperidine Derivatives: Commonly used in the development of pharmaceuticals, particularly for their effects on the central nervous system.

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both benzothiazole and piperidine derivatives. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-11(2)13-6-3-7-14-15(13)17-16(20-14)18-8-4-5-12(9-18)10-19/h3,6-7,11-12,19H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRFWIHFMWNDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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